Defluoro-decarboxyl Ofloxacin-d3

Description

Contextualizing Ofloxacin (B1677185) Metabolites and Transformation Products in Research

Ofloxacin, a broad-spectrum antibiotic, is subject to various metabolic and degradation processes that alter its original structure. nih.govdrugbank.comnih.gov Research has shown that once administered or released into the environment, Ofloxacin can undergo several transformation pathways. nih.govnih.govfrontiersin.orgnih.goviwaponline.com These include modifications to its piperazine (B1678402) ring, demethylation, and decarboxylation—the removal of a carboxyl group. nih.govfrontiersin.orgnih.gov

The study of these metabolites and transformation products is crucial for several reasons. The altered chemical structures can possess different toxicological profiles and levels of antibacterial activity compared to the parent compound. nih.gov Furthermore, the presence and concentration of these products in environmental samples, such as wastewater, can provide insights into the extent of pharmaceutical contamination and the efficacy of water treatment processes. nih.goviwaponline.com Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are instrumental in identifying and quantifying these diverse ofloxacin-related compounds. nih.govnih.govfrontiersin.orgnih.gov

Significance of Stable Isotope Labeled Compounds in Advanced Research Methodologies

The accurate detection and quantification of drug metabolites and transformation products in complex biological and environmental matrices present a significant analytical challenge. Stable isotope-labeled (SIL) compounds have emerged as a cornerstone of modern analytical chemistry, particularly in mass spectrometry-based methods, to address this challenge.

SIL compounds are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). In the case of Defluoro-decarboxyl Ofloxacin-d3, three hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to its non-labeled counterpart but has a higher mass.

This mass difference is the key to their utility as internal standards in quantitative analysis. When a known amount of a SIL compound is added to a sample, it co-elutes with the analyte of interest during chromatographic separation and experiences similar ionization effects in the mass spectrometer. By comparing the signal intensity of the analyte to that of the known quantity of the SIL internal standard, researchers can achieve highly accurate and precise quantification, correcting for any variations or losses during sample preparation and analysis.

Rationale for Academic Research Focus on this compound

The academic research focus on this compound stems from the convergence of the two preceding points: the existence of Ofloxacin metabolites and the necessity of reliable internal standards for their analysis.

Given that both defluorination and decarboxylation are recognized degradation pathways for fluoroquinolones, the formation of a "Defluoro-decarboxyl Ofloxacin" metabolite is a plausible outcome of Ofloxacin's breakdown in biological or environmental systems. To accurately study the occurrence, concentration, and toxicological implications of this specific metabolite, a corresponding stable isotope-labeled internal standard is essential.

This compound is synthesized specifically for this purpose. Its deuterated nature allows it to be distinguished from the naturally occurring metabolite in a mass spectrometer, enabling precise quantification. Therefore, the academic interest in this compound is not in the compound itself as a therapeutic agent, but as a critical analytical tool that facilitates a deeper and more accurate understanding of the metabolic fate of Ofloxacin. Its use underpins research aimed at environmental monitoring, food safety analysis, and pharmacokinetic studies, where the precise measurement of drug metabolites is of utmost importance.

Compound Information Table

| Compound Name |

| Ofloxacin |

| This compound |

| Defluoro-decarboxyl Ofloxacin |

| Ofloxacin N-oxide |

| Desmethyl ofloxacin |

| Levofloxacin |

| Descarboxyl levofloxacin |

| Desmethyl levofloxacin |

| Levofloxacin N-oxide |

Chemical Properties of Ofloxacin

| Property | Value | Source |

| Molecular Formula | C18H20FN3O4 | nih.govontosight.ai |

| Molecular Weight | 361.4 g/mol | nih.govontosight.ai |

| Melting Point | 250-257 °C (decomposes) | nih.govontosight.ai |

| Solubility in Water | Slightly soluble | ontosight.ai |

| LogP | -0.39 | nih.gov |

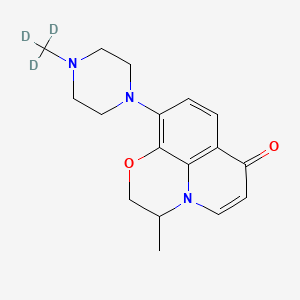

Structure

3D Structure

Properties

Molecular Formula |

C17H21N3O2 |

|---|---|

Molecular Weight |

302.39 g/mol |

IUPAC Name |

2-methyl-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraen-10-one |

InChI |

InChI=1S/C17H21N3O2/c1-12-11-22-17-14(19-9-7-18(2)8-10-19)4-3-13-15(21)5-6-20(12)16(13)17/h3-6,12H,7-11H2,1-2H3/i2D3 |

InChI Key |

WOQOMBVQEWCELR-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C3C4=C(C=C2)C(=O)C=CN4C(CO3)C |

Canonical SMILES |

CC1COC2=C(C=CC3=C2N1C=CC3=O)N4CCN(CC4)C |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of Defluoro Decarboxyl Ofloxacin D3

Approaches to Deuterium (B1214612) Incorporation in Quinolone Derivatives

The introduction of deuterium into the quinolone framework is a crucial step in the synthesis of stable isotope labeled (SIL) standards. Several methods have been developed for this purpose, ranging from acid-catalyzed exchange to the use of deuterated building blocks. bath.ac.uk The choice of method depends on the desired position of the deuterium label, the stability of the starting material, and the required level of isotopic enrichment.

One common strategy involves the acid-catalyzed hydrogen-deuterium (H/D) exchange. bath.ac.uk This method is particularly effective for positions activated by adjacent functional groups or for electron-rich aromatic systems. For quinolones, this can be achieved by heating the substrate in the presence of a deuterated acid, such as deuterated trifluoroacetic acid (CF3COOD) or in a solution of D2O with an acid catalyst. nih.gov Another approach is the use of metal catalysts, such as palladium or platinum, to facilitate the exchange of hydrogen for deuterium from a deuterium source like D2 gas or D2O. google.com

For incorporating deuterium into specific, non-exchangeable positions, such as a methyl group, the synthesis often relies on using a deuterated precursor. For example, to introduce a trideuteromethyl (-CD3) group, a deuterated methylating agent like iodomethane-d3 (B117434) (CD3I) is used in the final steps of the synthesis. This ensures the label is placed in a metabolically and chemically stable position. nih.gov

Table 1: Methods for Deuterium Incorporation in Quinolones

| Method | Reagents & Conditions | Typical Application | Advantages |

| Acid-Catalyzed H/D Exchange | D₂O, deuterated acids (e.g., CF₃COOD), heat | Labeling of aromatic rings and positions alpha to carbonyls | Simple, inexpensive reagents. bath.ac.uk |

| Metal-Catalyzed Exchange | D₂ gas, Pd/C or PtO₂, deuterated solvent | Saturation of double bonds and aromatic ring labeling | High efficiency for certain positions. google.com |

| Use of Deuterated Building Blocks | Deuterated reagents (e.g., CD₃I, NaBD₄) | Specific labeling at non-exchangeable sites | Precise control over label position and high isotopic purity. nih.gov |

Chemical Synthesis Pathways for Defluoro-decarboxyl Ofloxacin (B1677185) Precursors

The synthesis of the core structure, Defluoro-decarboxyl Ofloxacin, is a prerequisite for the final deuteration step. This precursor lacks the fluorine atom at the C-6 position and the carboxylic acid group at the C-3 position of the parent Ofloxacin molecule. The synthesis generally follows established pathways for creating the 4-quinolone ring system.

A common route is the Gould-Jacobs reaction or its variations, which involves the condensation of an aniline (B41778) derivative with an appropriate diethyl ethoxymethylenemalonate followed by thermal cyclization and subsequent chemical modifications. Another powerful method is the Camps cyclization, where an N-acyl-o-aminoacetophenone is cyclized under basic conditions to form the quinolone ring. nih.gov

More contemporary methods often employ transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed cyclizations, which offer high yields and broad functional group tolerance. rsc.orgnih.gov For instance, a 2-aminoacetophenone (B1585202) derivative can be coupled with a suitable partner via a palladium-catalyzed process to construct the bicyclic quinolone core. nih.gov The synthesis must be carefully designed to yield the specific oxazine-fused tricyclic system characteristic of the ofloxacin family, but without the fluoro and carboxyl substituents.

Table 2: Key Reactions in Quinolone Precursor Synthesis

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Camps Cyclization | N-(2-acylaryl)amides | Base (e.g., NaOH, KOH) | 2- or 4-Quinolones. nih.gov |

| Conrad-Limpach-Knorr | Anilines, β-ketoesters | Heat, Acid | 4-Quinolones or 2-Quinolones. mdpi.com |

| Palladium-Catalyzed Annulation | Anilines, Alkynes, CO | Pd catalyst, Oxidant | N-substituted 2-Quinolones. nih.gov |

| Copper-Mediated Cyclization | 2-aminobenzoates, α,β-unsaturated ketones | Cu catalyst, Base | 3-acyl-4-quinolones. rsc.org |

Optimization of Deuterium Labeling for Stable Isotope Internal Standards

The utility of Defluoro-decarboxyl Ofloxacin-d3 as an internal standard in quantitative mass spectrometry hinges on the strategic placement and stability of the deuterium labels. scispace.com An ideal stable isotope labeled internal standard (SIL-IS) should co-elute with the analyte, exhibit the same ionization efficiency, but be clearly distinguishable by its higher mass.

Key Optimization Criteria:

Label Stability: Deuterium atoms must be placed in positions that are not susceptible to back-exchange with protons from the solvent or biological matrix. acanthusresearch.com Positions on heteroatoms (O-H, N-H) are unsuitable. Similarly, hydrogens on carbons adjacent to carbonyl groups can sometimes exchange under acidic or basic conditions. acanthusresearch.com Labeling a methyl group, as in a -d3 standard, provides excellent stability as C-D bonds in this position are not readily cleaved or exchanged.

Mass Shift: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent mass spectral overlap. A +3 Da shift (from the three deuterium atoms) is generally sufficient to move the molecular ion peak of the standard away from the natural isotopic abundance peaks of the analyte.

No Isotope Effect: The deuterium labeling should not significantly alter the chromatographic retention time or the metabolic fate of the molecule, a phenomenon known as the kinetic isotope effect. While minor effects can occur, placing labels away from sites of metabolic attack or key binding interactions minimizes this issue. scispace.com

Label Positioning: If the mass spectrometry method involves fragmentation (MS/MS), the deuterium labels must be on the fragment ion that is being monitored for quantification. acanthusresearch.com

For this compound, placing the three deuterium atoms on the N-methyl group of the piperazine (B1678402) ring (or an equivalent stable methyl group) is an optimal strategy that satisfies these criteria.

Purity and Isotopic Enrichment Assessment of Synthesized this compound for Research Applications

After synthesis, the final product must undergo rigorous analytical testing to confirm its chemical purity and, crucially, its isotopic enrichment. These assessments are vital to ensure its reliability as an internal standard for research applications. The primary techniques used are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (LC-HRMS): This is the definitive method for determining isotopic purity. nih.gov The synthesized compound is analyzed to measure the relative abundance of all its isotopologues (molecules that differ only in their isotopic composition). For this compound, the analysis would quantify the desired d3 species against any remaining unlabeled (d0), partially labeled (d1, d2), or over-labeled (d4, etc.) species. The isotopic enrichment is calculated from the integrated peak areas of these different isotopologues. rsc.orgrsc.org A high isotopic enrichment (typically >98%) is required for a high-quality internal standard. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and the precise location of the deuterium labels.

¹H NMR: In the proton NMR spectrum of the deuterated compound, the signal corresponding to the protons of the labeled methyl group should be significantly diminished or absent. The remaining signals should match the spectrum of the unlabeled precursor, confirming the rest of the structure is intact. nih.gov

²H NMR: Deuterium NMR can be used to directly observe the deuterium signal, confirming its presence and chemical environment.

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, validating its suitability for use in sensitive and accurate quantitative bioanalytical assays. rsc.org

Table 3: Hypothetical Isotopic Purity Assessment of this compound by HRMS

| Isotopologue | Description | Theoretical m/z [M+H]⁺ | Observed Relative Abundance |

| d0 | Unlabeled | 302.1652 | 0.2% |

| d1 | One Deuterium | 303.1715 | 0.5% |

| d2 | Two Deuteriums | 304.1778 | 1.1% |

| d3 | Desired Product | 305.1840 | 98.2% |

| Isotopic Purity/Enrichment for d3: | 98.2% |

Advanced Analytical Methodologies for Defluoro Decarboxyl Ofloxacin D3 Quantification and Detection

Role of Defluoro-decarboxyl Ofloxacin-d3 as a Stable Isotope Internal Standard (SIIS)

Stable isotope-labeled internal standards (SIIS) are compounds in which one or more atoms have been replaced by their heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). This compound serves as an ideal SIIS for the quantification of Ofloxacin (B1677185) and its related compounds. The key advantage of using a deuterated standard like this compound lies in its chemical and physical properties, which are nearly identical to those of the unlabeled analyte. lumiprobe.com This similarity ensures that the SIIS and the analyte behave alike during sample preparation, chromatography, and ionization in the mass spectrometer.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has emerged as the gold standard for the sensitive and selective quantification of a wide range of compounds, including pharmaceuticals and their metabolites. researchgate.net The development of a robust LC-MS/MS method for the analysis of Ofloxacin using this compound as an internal standard involves several critical steps.

The analysis of complex matrices such as plant extracts or in vitro incubation media requires efficient sample preparation to remove interfering substances and enrich the analyte of interest. researchgate.net Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for the cleanup and concentration of analytes from complex samples. For Ofloxacin and its related compounds, SPE cartridges with appropriate sorbents can effectively remove salts, proteins, and other matrix components. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is another common technique used to separate compounds based on their differential solubility in two immiscible liquids.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for the analysis of pesticide residues in food and has been adapted for the extraction of pharmaceuticals from various matrices. researchgate.net

The choice of the sample preparation technique depends on the nature of the matrix and the physicochemical properties of the analyte.

The chromatographic separation is a critical step to ensure that the analyte and its internal standard are well-resolved from other matrix components. For the analysis of Ofloxacin and its deuterated standard, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. nih.govscialert.net Key parameters that need to be optimized include:

Column: A C18 column is often used for the separation of fluoroquinolones. researchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. researchgate.netscialert.net The gradient elution, where the composition of the mobile phase is changed during the run, allows for the efficient separation of compounds with a wide range of polarities.

Flow Rate and Temperature: These parameters are adjusted to achieve optimal peak shape and resolution within a reasonable analysis time.

A well-optimized chromatographic method can significantly improve the sensitivity and selectivity of the analysis.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for the detection and quantification of analytes. nih.gov In MS/MS, the precursor ion (the ionized analyte) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific for the target analyte.

For the quantification of Ofloxacin using this compound, specific MRM transitions for both the analyte and the internal standard are monitored. The ratio of the peak areas of the analyte's MRM transition to that of the internal standard's MRM transition is used to construct a calibration curve and quantify the analyte in unknown samples. nih.gov

Table 1: Example of MRM Transitions for Ofloxacin and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ofloxacin | 362.1 | 318.1 |

| Ofloxacin | 362.1 | 261.1 |

| This compound | [M+H]⁺ | [Fragment Ion]⁺ |

Note: The exact m/z values for this compound would need to be determined experimentally.

While stable isotope-labeled internal standards are highly effective, it is important to evaluate potential interferences. Isotopic interference can occur when the isotopic cluster of the analyte contributes to the signal of the internal standard, or vice versa. nih.gov This is more likely to happen with high concentrations of the analyte and can lead to non-linear calibration curves. nih.gov

Matrix effects, which are the suppression or enhancement of ionization due to co-eluting matrix components, can also affect the accuracy of the quantification. The use of a co-eluting stable isotope-labeled internal standard can largely compensate for matrix effects, as both the analyte and the internal standard are affected similarly. However, it is still crucial to assess the extent of matrix effects during method validation.

Application of Other Spectroscopic and Chromatographic Techniques in Research (e.g., HPLC-UV for related compounds)

While LC-MS/MS is the preferred method for high-sensitivity quantification, other techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection are also valuable, particularly for the analysis of related compounds and impurities. nih.govscialert.net HPLC-UV is a robust and cost-effective technique that can be used for routine analysis and quality control. scialert.net

For instance, HPLC-UV methods have been developed for the simultaneous determination of Ofloxacin and its degradation products, such as decarboxy ofloxacin and ofloxacin-N-oxide. nih.govresearchgate.net These methods are essential for stability studies and for monitoring the purity of pharmaceutical formulations. researchgate.netump.edu.pl

Table 2: Comparison of Analytical Techniques

| Technique | Advantages | Disadvantages |

| LC-MS/MS | High sensitivity and selectivity, suitable for complex matrices | Higher cost, potential for matrix effects |

| HPLC-UV | Robust, cost-effective, good for routine analysis | Lower sensitivity and selectivity compared to MS |

The choice of the analytical technique depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Based on the conducted research, there is no publicly available scientific literature or data specifically detailing the method robustness and reproducibility of quantitative research assays for the chemical compound This compound .

Therefore, it is not possible to generate an article with detailed research findings and data tables on this specific topic as requested in the prompt. The strict requirement for scientifically accurate and specific content for "this compound" cannot be met due to the absence of relevant information in the public domain.

To fulfill the user's request, data from studies that have specifically validated analytical methodologies for "this compound" would be required. Without such data, any generated content would be speculative and would not adhere to the standards of scientific accuracy.

Applications of Defluoro Decarboxyl Ofloxacin D3 in Preclinical and Mechanistic Research

Utilization in In Vitro Drug Metabolism and Disposition Studies

In vitro models are fundamental in preclinical drug development for predicting a drug's metabolic fate in the body. Deuterated standards like Defluoro-decarboxyl Ofloxacin-d3 are indispensable for the accurate quantification of metabolites in these complex biological matrices.

Hepatic microsomes and hepatocytes are the gold standards for in vitro assessment of drug metabolism. wuxiapptec.com Microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes. wuxiapptec.comnih.gov Ofloxacin (B1677185) itself undergoes limited metabolism in the liver, with less than 10% of the dose being biotransformed. nih.govresearchgate.net The primary metabolic pathways include the formation of desmethyl ofloxacin and ofloxacin N-oxide. researchgate.net

In studies investigating the metabolic pathways of ofloxacin, this compound would be used as an internal standard to quantify the formation of the corresponding non-deuterated metabolite, Defluoro-decarboxyl Ofloxacin, if it were formed. The process involves incubating ofloxacin with liver microsomes or hepatocytes, and after a specified time, the reaction is stopped. The deuterated standard is then added to the sample before extraction and analysis by LC-MS/MS. This allows for the accurate determination of the metabolite's concentration by correcting for any loss during sample processing. While some fluoroquinolones are known to inhibit the metabolism of other drugs, like theophylline, ofloxacin shows little to no inhibitory effect in human liver microsome studies. researchgate.netnih.gov

Table 1: Representative Data from a Hypothetical Hepatic Microsomal Stability Assay

| Time (min) | Ofloxacin Concentration (µM) | Defluoro-decarboxyl Ofloxacin Concentration (nM) |

| 0 | 1.00 | 0.00 |

| 5 | 0.95 | 1.25 |

| 15 | 0.88 | 3.10 |

| 30 | 0.79 | 5.50 |

| 60 | 0.65 | 9.80 |

This table illustrates the type of data generated in such assays, where the disappearance of the parent drug and the appearance of a metabolite are measured over time. The use of a deuterated standard for the metabolite would ensure the accuracy of these measurements.

Cell culture models, such as Caco-2 cells, are commonly used to study drug absorption and the role of transporters. While ofloxacin is generally well-absorbed, these models can elucidate the specific mechanisms involved. In such studies, a deuterated standard like this compound would be crucial for quantifying the parent drug and any metabolites inside the cells or in the basolateral chamber. This helps in determining permeability coefficients and understanding the influence of efflux transporters.

Role in Ex Vivo Tissue Permeation and Distribution Studies

Ex vivo models, which utilize excised tissues, provide a bridge between in vitro and in vivo studies. mdpi.com These models, such as the everted gut sac technique or the use of Franz diffusion cells with excised mucosal tissues, help in assessing the permeability of a drug across a biological barrier. nih.govnih.gov For a drug like ofloxacin, which is administered orally, these studies can provide valuable insights into its absorption across the gastrointestinal tract.

In these experiments, the drug solution is placed on the mucosal side of the tissue, and its appearance in the receptor chamber on the serosal side is monitored over time. nih.gov this compound would be employed as an internal standard in the LC-MS/MS analysis of the samples from the receptor chamber to ensure accurate quantification of the permeated drug or its metabolites. This is particularly important when dealing with the low concentrations that typically permeate the tissue.

Table 2: Example of Data from an Ex Vivo Intestinal Permeation Study

| Time (h) | Cumulative Amount Permeated (µg/cm²) | Apparent Permeability Coefficient (Papp) (cm/s) |

| 1 | 5.2 | 1.44 x 10⁻⁶ |

| 2 | 11.8 | 1.64 x 10⁻⁶ |

| 4 | 25.5 | 1.77 x 10⁻⁶ |

| 6 | 40.1 | 1.86 x 10⁻⁶ |

This table demonstrates the kind of data obtained from ex vivo permeation studies. The precise measurement of the permeated drug, facilitated by a deuterated internal standard, is essential for calculating the permeability coefficient.

Mechanistic Investigations of Ofloxacin Derivatization Processes in Biological Systems

Ofloxacin can undergo various transformations in biological systems, including metabolism and degradation. daneshyari.com Understanding these derivatization processes is crucial for a complete picture of the drug's fate. Mechanistic studies might investigate the enzymes responsible for ofloxacin metabolism or the chemical conditions that lead to its degradation. For instance, the S-enantiomer of ofloxacin is significantly more active than the R-enantiomer, and this difference is attributed to its higher affinity for the target enzyme, DNA gyrase. nih.gov

The use of deuterated standards is vital in these investigations to trace the formation of specific derivatives. By using this compound as an internal standard, researchers can accurately quantify the formation of Defluoro-decarboxyl Ofloxacin under various experimental conditions, helping to elucidate the mechanisms behind its formation.

Assessment of Cross-Contamination and Purity in Research Materials Utilizing Deuterated Standards

In any analytical work, ensuring the purity of standards and the absence of cross-contamination is paramount. Deuterated standards play a key role in this quality control process. The use of a stable isotope-labeled internal standard is recommended by regulatory agencies for bioanalytical method development to ensure reliable results. nih.gov

This compound can be used to verify the identity and purity of synthesized Defluoro-decarboxyl Ofloxacin. By comparing the mass spectra of the deuterated and non-deuterated compounds, chemists can confirm the structure of the synthesized material. Furthermore, in a laboratory where multiple fluoroquinolone-related compounds are handled, the use of a deuterated standard can help in identifying and quantifying any potential cross-contamination in research samples. The distinct mass-to-charge ratio of the deuterated standard allows it to be clearly distinguished from the non-deuterated analyte and other related compounds. The use of dual deuterated isomers as surrogates has also been shown to improve the accuracy and extend the linear range of quantification in LC/MS/MS analysis. mdpi.com

Future Directions and Emerging Research Avenues for Defluoro Decarboxyl Ofloxacin D3

Development of Novel Synthetic Routes for Advanced Isotopic Labeling Beyond Deuterium (B1214612)

The utility of Defluoro-decarboxyl Ofloxacin-d3 as an internal standard is well-established due to the kinetic isotope effect conferred by deuterium labeling. nih.govresearchgate.net However, future research is anticipated to focus on the development of novel synthetic routes for incorporating other stable isotopes, such as ¹³C, ¹⁵N, and ¹⁸O, into the molecular structure of ofloxacin (B1677185) metabolites. This advanced isotopic labeling would open new avenues for metabolic investigation by enabling more complex experimental designs in tracer studies. researchgate.net

For instance, the synthesis of a ¹³C- or ¹⁵N-labeled version of Defluoro-decarboxyl Ofloxacin could allow researchers to simultaneously track the metabolic fate of the parent drug and its metabolites with greater specificity. While deuterium labeling is excellent for mass differentiation in mass spectrometry, the incorporation of heavier isotopes can provide additional layers of information regarding the structural transformations of the molecule during metabolic processes. semanticscholar.org

One promising approach for advanced labeling is inspired by methods used for other fluoroquinolones, such as the ¹⁸F for ¹⁹F exchange used in the synthesis of [¹⁸F]CP 99,219, a trovafloxacin (B114552) analog. nih.gov Adapting such nucleophilic substitution reactions could pave the way for introducing positron-emitting isotopes, enabling the use of techniques like Positron Emission Tomography (PET) to visualize the distribution of ofloxacin metabolites in vivo. The development of these multi-isotope labeled standards is a critical step toward a more granular understanding of fluoroquinolone biochemistry.

Integration into High-Throughput Analytical Methodologies for Comprehensive Metabolite Profiling

The demand for rapid and efficient analysis of large numbers of biological and environmental samples has driven the adoption of high-throughput screening (HTS) methodologies. nih.govsygnaturediscovery.com this compound is poised to play a pivotal role in these advanced analytical workflows, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Its use as an internal standard is essential for correcting variations in sample preparation and instrument response, ensuring data accuracy and reproducibility in large-scale metabolite profiling studies. nih.gov

The integration of this deuterated standard into HTS platforms allows for the simultaneous quantification of ofloxacin and its metabolites across thousands of samples, a capability that is crucial for modern drug discovery and environmental monitoring programs. sygnaturediscovery.comyoutube.com For example, in metabolomics-based screens, stable isotope-tracer direct-infusion mass spectrometry (SIT-DIMS) can be employed to rapidly assess the metabolic impact of ofloxacin on a given biological system. nih.gov The inclusion of this compound in such assays provides a reliable anchor for data normalization, a critical aspect of generating high-quality, interpretable results. sygnaturediscovery.com

Future research will likely focus on the development of pre-validated HTS assays that include this compound for the routine analysis of ofloxacin metabolites in diverse matrices, from human plasma to wastewater effluent. researchgate.netnih.gov

Table 1: Parameters of a High-Throughput LC-MS/MS Method for Ofloxacin Analysis

| Parameter | Description |

|---|---|

| Chromatography | Reverse-phase C18 column |

| Mobile Phase | Acetonitrile (B52724): 0.02% Formic acid (60:40) v/v |

| Flow Rate | 0.500 mL/min |

| Detection | Triple quadrupole mass spectrometer with ESI source (positive polarity) |

| Internal Standard | Ciprofloxacin (in a reported method); this compound serves a similar purpose |

| Linear Range | 20.133 ng/mL to 2001.800 ng/mL for Ofloxacin |

| Precision | ≤6.88 % |

This table is based on a reported high-throughput method for ofloxacin determination and illustrates the typical parameters where a deuterated standard like this compound would be applied. researchgate.net

Advanced Elucidation of Biotransformation Pathways in Understudied Environmental and Biological Systems

The biotransformation of ofloxacin can lead to a variety of metabolites, some of which may retain biological activity or have unknown toxicological profiles. nih.govnih.gov this compound is an indispensable tool for elucidating these transformation pathways, especially in complex and understudied systems such as soil microbiomes, aquatic ecosystems, and various plant and animal species. nih.govnih.gov By using a deuterated standard, researchers can accurately quantify the parent compound and its degradation products, even at trace levels. cmu.ac.th

Studies on the environmental fate of ofloxacin have shown that its degradation can proceed through pathways like decarboxylation and the opening of the piperazinyl ring. nih.gov In wastewater treatment facilities, ofloxacin removal is largely attributed to sludge adsorption and biodegradation by specific microorganisms, including Microbacterium, Geobacter, and Ignavibacterium. nih.gov The use of this compound in these studies would allow for precise mass balance calculations, helping to determine the extent of biodegradation versus physical sequestration.

Furthermore, in biological systems, ofloxacin is known to be metabolized into compounds such as desmethyl ofloxacin and ofloxacin N-oxide. nih.gov The development of analytical methods incorporating this compound will facilitate more detailed investigations into these biotransformation processes, particularly in organisms where the metabolic pathways of fluoroquinolones are not yet well characterized.

Table 2: Known Biotransformation Pathways of Ofloxacin

| Pathway | Resulting Product(s) | System |

|---|---|---|

| Decarboxylation | Decarboxylated Ofloxacin | Photolytic/Photocatalytic Treatment nih.gov |

| Piperazinyl Ring Opening | Various transformation products | Photolytic/Photocatalytic Treatment nih.gov |

| N-demethylation | Desmethyl ofloxacin | Humans nih.gov |

| N-oxidation | Ofloxacin N-oxide | Humans nih.gov |

| Glucuronidation | Ofloxacin O-glucuronide | Rats nih.gov |

| Biodegradation | Various degradation products | Wastewater Treatment nih.gov |

Standardization of Deuterated Internal Standards in Diverse Environmental and Biomedical Research Fields

The reliability and comparability of research findings across different laboratories hinge on the use of well-characterized and standardized reference materials. nih.govnih.gov As the use of deuterated internal standards like this compound becomes more widespread, there is a growing need for the standardization of their preparation, characterization, and application in analytical methods. nih.gov The establishment of certified reference materials (CRMs) for deuterated drug metabolites would ensure that researchers in various fields, from clinical toxicology to environmental science, are using standards of known purity and isotopic enrichment.

Deuteration can sometimes alter the pharmacokinetic and metabolic profiles of a compound, a phenomenon that has been leveraged to create new therapeutic agents. nih.govresearchgate.net While this is not the primary purpose of a deuterated internal standard, it underscores the importance of understanding any potential chromatographic or mass spectrometric shifts that may arise from the isotopic labeling. Standardization protocols would need to address these potential issues to ensure that the deuterated standard behaves as a true surrogate for the native analyte during analysis.

The widespread adoption of standardized deuterated internal standards would lead to greater confidence in analytical data and facilitate more robust regulatory oversight in areas such as environmental pollution monitoring and clinical diagnostics.

Exploration of Inter-species Differences in Metabolite Formation and Disposition in Research Contexts

Significant inter-species differences in the metabolism and disposition of ofloxacin have been reported, which can have profound implications for preclinical drug development and environmental risk assessment. nih.gov For example, the stereoselective disposition of ofloxacin varies notably between rats, dogs, and monkeys. nih.gov In rats, stereoselective glucuronidation is a major metabolic pathway, leading to higher serum concentrations of the (R)-(+)-enantiomer. nih.gov Conversely, in monkeys, the (S)-(-)-enantiomer predominates due to competition for renal excretion. nih.gov

This compound, as a stable isotope-labeled internal standard, is crucial for accurately quantifying these species-specific differences in metabolite formation. By providing a consistent reference point for quantification, it enables researchers to compare the metabolic profiles of ofloxacin across different species with a high degree of confidence. This is particularly important for studies aiming to extrapolate findings from animal models to humans or to understand the differential impact of fluoroquinolone contamination on various wildlife species.

Future research utilizing this compound will likely focus on expanding the range of species studied and on investigating the underlying enzymatic mechanisms responsible for the observed metabolic differences.

Table 3: Species-Specific Differences in Ofloxacin Disposition

| Species | Key Metabolic/Disposition Feature | Predominant Enantiomer in Serum |

|---|---|---|

| Rats | Stereoselective glucuronidation | (R)-(+)-Ofloxacin nih.gov |

| Dogs | Minimal metabolism | No difference between enantiomers nih.gov |

| Monkeys | Competition for renal tubular secretion | (S)-(-)-Ofloxacin nih.gov |

| Humans | Minimal metabolism | N/A (in this context) nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ofloxacin |

| ¹³C-labeled Defluoro-decarboxyl Ofloxacin |

| ¹⁵N-labeled Defluoro-decarboxyl Ofloxacin |

| [¹⁸F]CP 99,219 |

| Trovafloxacin |

| Ciprofloxacin |

| Desmethyl ofloxacin |

| Ofloxacin N-oxide |

| Ofloxacin O-glucuronide |

| (R)-(+)-Ofloxacin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.